
1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one is an organic compound with the molecular formula C10H17N. It is also known by other names such as N-(1-Cyclohexen-1-yl)pyrrolidine and 1-Pyrrolidino-1-cyclohexene . This compound is characterized by a cyclohexene ring fused to a pyrrolidine ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromoethane with pyrrolidine under heating and stirring conditions . The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for higher yield and purity.
Analyse Chemischer Reaktionen
1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Biology: It can be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of solvents, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one involves its interaction with molecular targets and pathways. For instance, it can undergo a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These reactions highlight its reactivity and potential for forming various derivatives.
Vergleich Mit ähnlichen Verbindungen
1-(Cyclohex-1-en-1-yl)pyrrolidin-2-one can be compared with other similar compounds such as:
1-Pyrrolidino-1-cyclohexene: Shares a similar structure but may have different reactivity and applications.
Cyclohexanone pyrrolidine enamine: Another related compound with distinct chemical properties.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various fields.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
1-(cyclohexen-1-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H15NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h5H,1-4,6-8H2 |
InChI-Schlüssel |
VOXZEABDMJXUMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC1)N2CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



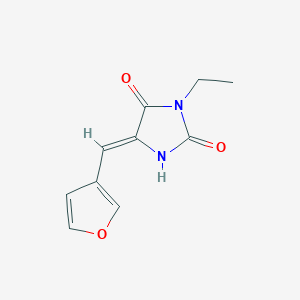

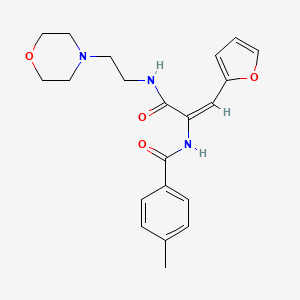
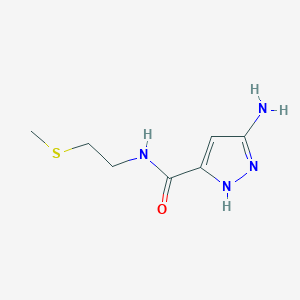

![3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)
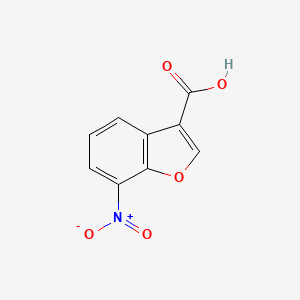
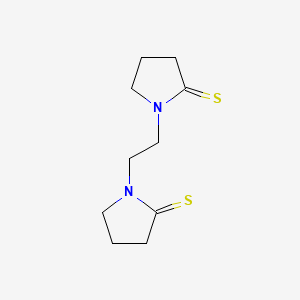
![7-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12872579.png)
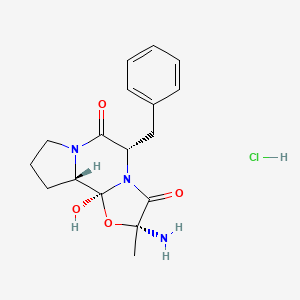
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12872589.png)
![4-Hydrazinyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12872604.png)
![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12872609.png)
